molecular formula C19H13Cl2N3O5 B15018595 N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide

N'-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B15018595
M. Wt: 434.2 g/mol
InChI Key: TXAIJMRGEUBSSM-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring, dichlorophenyl group, and nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 5-(2,4-dichlorophenyl)furan-2-carbaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H13Cl2N3O5

Molecular Weight

434.2 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C19H13Cl2N3O5/c20-12-5-7-14(15(21)9-12)17-8-6-13(29-17)10-22-23-19(25)11-28-18-4-2-1-3-16(18)24(26)27/h1-10H,11H2,(H,23,25)/b22-10+

InChI Key

TXAIJMRGEUBSSM-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.